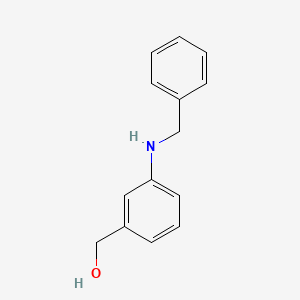

(3-(Benzylamino)phenyl)methanol

Description

Nomenclature and Structural Representation of (3-(Benzylamino)phenyl)methanol

The systematic IUPAC name for this compound is this compound. It is also identified by the CAS number 763048-24-4. bldpharm.com The structure consists of a methanol (B129727) group and a benzylamino group attached to a benzene (B151609) ring at positions 1 and 3, respectively.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 763048-24-4 |

| Molecular Formula | C₁₄H₁₅NO |

| Molecular Weight | 213.28 g/mol |

| SMILES Code | OCC1=CC=CC(NCC2=CC=CC=C2)=C1 |

Data sourced from BLD Pharm bldpharm.com

Historical Overview of Related Aminobenzyl Alcohols in Organic Synthesis

The study of aminobenzyl alcohols has a rich history rooted in the development of synthetic methodologies for creating complex organic molecules. Historically, the synthesis of amino alcohols has been a significant area of research due to their prevalence in biologically active compounds. rsc.org Early methods often involved multi-step sequences.

A significant advancement in the synthesis of amino alcohols came with the development of methods for the ring-opening of epoxides with amines. rsc.org This approach provided a more direct route to β-amino alcohols. Further refinements, including the use of catalysts and asymmetric techniques like the Sharpless aminohydroxylation, have enabled greater control over the stereochemistry of the resulting amino alcohols.

More recently, research has focused on the direct use of aminobenzyl alcohols as versatile building blocks. For instance, 2-aminobenzyl alcohols have been extensively used as precursors for the synthesis of N-heterocyclic compounds like quinolines and quinazolines, which are important scaffolds in medicinal chemistry. rsc.orgresearchgate.net These reactions often proceed through a "borrowing hydrogen" or "hydrogen autotransfer" strategy, which is an atom-economical and environmentally benign approach. rsc.org While the historical focus has often been on the 2- and 4-isomers due to their utility in synthesizing fused ring systems and their presence in certain natural products and drugs, the meta-substituted isomers like this compound are gaining attention for their potential in creating unique molecular architectures.

Significance of Aromatic Amines and Benzylic Alcohols in Chemical Research

The two key functional groups in this compound, the aromatic amine and the benzylic alcohol, are of profound importance in chemical research and industry.

Aromatic Amines: This class of compounds is fundamental to the synthesis of a vast array of chemicals, including pharmaceuticals, dyes, and polymers. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic ring, influencing the ring's reactivity and the amine's basicity. This electronic interplay is crucial for many chemical transformations. Aromatic amines serve as key intermediates in the production of numerous drugs and are integral components of many biologically active molecules.

Benzylic Alcohols: Benzylic alcohols are characterized by a hydroxyl group attached to a carbon atom that is directly bonded to an aromatic ring. This structural feature makes the hydroxyl group more reactive than that of a typical alcohol. They can be readily oxidized to the corresponding aldehydes or carboxylic acids and can participate in a variety of substitution and elimination reactions. Their versatility makes them valuable starting materials and intermediates in organic synthesis. For example, they are precursors to esters and ethers used in the fragrance and flavor industries.

The combination of these two functional groups in a single molecule, as seen in this compound, creates a platform for diverse chemical modifications, allowing for the exploration of a wide range of chemical space.

Emerging Research Directions for this compound and its Scaffolds

While specific research on this compound is still emerging, the broader class of amino alcohols and their derivatives is the subject of intense investigation, pointing to potential future applications for this compound.

One promising area is in medicinal chemistry. Studies on l-amino alcohol derivatives have revealed their potential as broad-spectrum antifungal agents. chemicalbook.com Furthermore, β-amino alcohol derivatives have been identified as inhibitors of the Toll-like receptor 4 (TLR4) mediated inflammatory response, suggesting their potential as antiseptic agents. guidechem.com The structural motif of this compound could serve as a scaffold for the development of novel therapeutic agents in these and other areas. For instance, benzyloxyphenyl-methylaminophenol derivatives, which share some structural similarities, have been investigated as inhibitors of the STAT3 signaling pathway, a key target in cancer therapy. nih.gov

The synthetic utility of aminobenzyl alcohols continues to be an active area of research. The development of new catalytic systems for the N-alkylation of amines with alcohols, including diols, opens up possibilities for creating complex molecules from simple starting materials. rsc.org The unique substitution pattern of this compound could be exploited to synthesize novel ligands for catalysis or new building blocks for materials science. The exploration of its reactivity in tandem oxidation-nitration reactions, as has been studied for other substituted benzyl (B1604629) alcohols, could also lead to the creation of valuable nitroaromatic compounds. hmdb.ca

Given the foundational importance of its constituent functional groups and the demonstrated potential of related compounds, this compound represents a scaffold with considerable promise for future research and development in both synthetic and medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-(benzylamino)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c16-11-13-7-4-8-14(9-13)15-10-12-5-2-1-3-6-12/h1-9,15-16H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBPIKMHWZFYPNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=CC(=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Benzylamino Phenyl Methanol

Precursor-Based Synthesis Routes

The synthesis of (3-(Benzylamino)phenyl)methanol can be efficiently achieved by starting from readily available chemical precursors. The choice of synthetic route often depends on the availability of starting materials, desired yield, and scalability of the reaction. Key precursors include substituted benzaldehydes, which can undergo amination and reduction, and aminophenols or anilines, which can be subjected to alkylation or catalyzed amination reactions.

A common and versatile approach involves the use of substituted benzaldehydes as the foundational precursor. These methods hinge on the formation of a carbon-nitrogen bond followed by the reduction of the aldehyde functional group.

Reductive amination is a powerful one-pot method for forming amines from a carbonyl compound and an amine. masterorganicchemistry.com This strategy avoids the challenges of over-alkylation often encountered in direct alkylation methods with alkyl halides. masterorganicchemistry.com The reaction proceeds through the in-situ formation of an imine or an iminium ion, which is then reduced by a selective reducing agent present in the reaction mixture. youtube.comyoutube.com

To synthesize this compound, this can be accomplished by reacting 3-aminobenzyl alcohol with benzaldehyde (B42025), or alternatively, by reacting 3-hydroxybenzaldehyde (B18108) with benzylamine (B48309) followed by reduction of the aldehyde. A more direct approach involves the reaction of benzaldehyde with 3-aminobenzyl alcohol. The process is typically catalyzed by a small amount of acid to facilitate imine formation. youtube.com A key aspect of this method is the use of mild reducing agents that selectively reduce the iminium ion without affecting the aldehyde starting material. masterorganicchemistry.comyoutube.com

Common Reducing Agents for Reductive Amination

| Reducing Agent | Chemical Formula | Key Characteristics |

|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Mild reducing agent; stable in weakly acidic conditions and selectively reduces imines in the presence of aldehydes. masterorganicchemistry.comyoutube.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A general and mild agent for reductive amination of various aldehydes and ketones; less toxic than cyanoborohydride. organic-chemistry.org |

The versatility of this method allows for the installation of a wide variety of alkyl groups onto an amine using the corresponding aldehyde. masterorganicchemistry.com

An alternative to the one-pot reductive amination is a stepwise approach. This pathway offers greater control over the reaction intermediates. A typical sequence for synthesizing the target compound could start with 3-nitrobenzaldehyde (B41214).

Reduction of the Nitro Group: The nitro group of 3-nitrobenzaldehyde is first reduced to an amine to yield 3-aminobenzaldehyde (B158843). This transformation is commonly achieved through catalytic hydrogenation using catalysts like Raney nickel. orgsyn.org To prevent side reactions, the aldehyde group is often protected as an acetal (B89532) during this step. For instance, m-nitrobenzaldehyde dimethylacetal can be hydrogenated to m-aminobenzaldehyde dimethylacetal in high yield. orgsyn.org

Imination and Reduction: The resulting 3-aminobenzaldehyde (or its protected form) is then reacted with benzylamine. This can be performed via the reductive amination strategy as described previously, where the formed imine is reduced in situ to create the secondary amine linkage.

This sequential pathway, while involving more steps, allows for the purification of intermediates and can be advantageous for achieving high purity of the final product.

Starting from aniline (B41778) or aminophenol derivatives provides another major class of synthetic routes. These methods focus on constructing the benzyl-amine bond through N-alkylation or palladium-catalyzed coupling reactions. The precursor of choice for these routes is often 3-aminobenzyl alcohol. thermofisher.comsigmaaldrich.com

The direct reaction of an amine with an alkyl halide, known as N-alkylation, is a fundamental method for forming C-N bonds. In this context, this compound can be synthesized by reacting 3-aminobenzyl alcohol with a benzyl (B1604629) halide, such as benzyl bromide.

However, a significant challenge in the direct alkylation of primary amines is the lack of selectivity, which often leads to mixtures of mono- and di-alkylated products, and in some cases, quaternary ammonium (B1175870) salts. masterorganicchemistry.com To overcome this, methods for selective mono-N-alkylation have been developed. One such technique involves the use of a chelating agent like 9-borabicyclo[3.3.1]nonane (9-BBN). organic-chemistry.org This method relies on the formation of a stable chelate with the 1,3-amino alcohol, which protects the amine and allows for selective mono-alkylation in high yields. organic-chemistry.org

Another strategy to achieve selectivity involves a one-pot reaction that combines condensation with an aldehyde and subsequent reduction with sodium borohydride (B1222165), which effectively serves as another form of reductive amination. umich.eduresearchgate.net

Selective N-Alkylation of Aminophenols via Condensation and Reduction

| Entry | Aminophenol | Aldehyde | Product | Yield (%) |

|---|---|---|---|---|

| 1 | m-Aminophenol | Benzaldehyde | N-Benzyl-m-aminophenol | 96.7 |

| 2 | o-Aminophenol | Benzaldehyde | N-Benzyl-o-aminophenol | 98.3 |

| 3 | p-Aminophenol | 4-Methoxybenzaldehyde (B44291) | N-(4-Methoxybenzyl)-p-aminophenol | 94.5 |

Data adapted from a study on selective N-alkylation of various aminophenols, demonstrating the efficacy of the imination-reduction sequence. umich.edu

Modern synthetic organic chemistry offers powerful tools for C-N bond formation, among which palladium-catalyzed amination (Buchwald-Hartwig amination) is prominent. This reaction enables the coupling of an amine with an aryl halide or triflate. cmu.edu

To prepare this compound, this route would involve the reaction of 3-bromobenzyl alcohol with benzylamine. The reaction is carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands such as (o-biphenyl)P(t-Bu)₂ or BINAP often providing excellent results for the amination of aryl bromides with primary amines. cmu.edu

Typical Conditions for Palladium-Catalyzed Amination

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 3-Bromobenzyl alcohol | Electrophilic partner |

| Amine | Benzylamine | Nucleophilic partner |

| Palladium Source | Pd₂(dba)₃ | Catalyst precursor |

| Ligand | BINAP, (o-biphenyl)P(t-Bu)₂ | Stabilizes and activates the Pd center |

| Base | NaOt-Bu, K₃PO₄ | Activates the amine, facilitates reductive elimination |

This catalytic method is known for its broad substrate scope and tolerance of various functional groups, making it a highly effective, albeit more costly, approach for synthesizing the target compound with high yields. cmu.edu

Synthesis from Aminophenols or Anilines

Advanced Synthetic Techniques

More contemporary approaches to the synthesis of this compound utilize advanced catalytic methods, which often offer higher selectivity, milder reaction conditions, and greater functional group tolerance compared to traditional methods.

Catalytic Hydrogenation Methods for N-Benzylation

Reductive amination is a highly efficient method for the formation of amines. In the context of synthesizing this compound, this can be achieved by reacting 3-hydroxybenzaldehyde with benzylamine in the presence of a reducing agent. The initial reaction between the aldehyde and the amine forms an intermediate imine, which is then reduced in situ to the desired secondary amine.

A variety of reducing agents can be employed, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (H₂ with a metal catalyst such as palladium on carbon). masterorganicchemistry.comyoutube.com The choice of reducing agent is crucial to ensure the selective reduction of the imine in the presence of the aldehyde. Catalytic hydrogenation is an attractive option due to its clean nature, with hydrogen gas being the only reagent and water as the typical byproduct.

Recent advancements have also demonstrated the use of manganese pincer complexes as effective catalysts for the N-alkylation of anilines with alcohols, which proceeds via a "borrowing hydrogen" mechanism. youtube.com This method avoids the pre-formation of the aldehyde and uses the alcohol directly.

Table 2: Reductive Amination of 3-Hydroxybenzaldehyde with Benzylamine

| Aldehyde | Amine | Reducing Agent/Catalyst | Solvent | Product |

| 3-Hydroxybenzaldehyde | Benzylamine | H₂ / Pd/C | Ethanol | This compound |

| 3-Hydroxybenzaldehyde | Benzylamine | NaBH₄ | Methanol (B129727) | This compound |

Note: This table illustrates common conditions for reductive amination. The specific catalyst loading, pressure (for hydrogenation), and temperature would need to be optimized for maximum yield.

Cross-Coupling Reactions in Synthetic Pathways

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for the formation of carbon-heteroatom bonds. This reaction provides a powerful route to this compound by coupling an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.

A plausible pathway involves the reaction of 3-bromobenzyl alcohol with benzylamine. The reaction requires a palladium source, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) ([Pd₂(dba)₃]), a phosphine ligand, for example, (±)-BINAP, and a base, commonly sodium tert-butoxide (NaOtBu). chemspider.com The choice of ligand is critical and can significantly influence the efficiency and scope of the reaction. The reaction is typically carried out in an inert solvent like toluene (B28343) under an inert atmosphere.

Table 3: Buchwald-Hartwig Amination for the Synthesis of this compound

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Product |

| 3-Bromobenzyl alcohol | Benzylamine | [Pd₂(dba)₃] | (±)-BINAP | NaOtBu | Toluene | This compound |

Note: The data in this table is based on a general procedure for Buchwald-Hartwig amination and would require optimization for this specific substrate combination.

Stereoselective Synthesis Considerations

The target molecule, this compound, is achiral and therefore does not require stereoselective synthesis. However, it is pertinent to consider that if chiral precursors or derivatives were to be synthesized, stereoselectivity would become a crucial aspect.

For instance, if a chiral amine or a chiral benzyl alcohol derivative were used in the synthetic routes described above, the potential for diastereomer formation would exist. In such cases, the choice of catalyst and reaction conditions could influence the diastereomeric ratio of the product.

In the context of the Grignard or organolithium addition to an imine (Section 2.1.3.2), if the imine were prochiral, the use of a chiral Grignard reagent or a chiral ligand could potentially induce enantioselectivity in the formation of a chiral amino alcohol. Similarly, in catalytic hydrogenation (Section 2.2.1), the use of chiral phosphine ligands with a metal catalyst, such as rhodium or ruthenium, is a well-established method for the enantioselective reduction of prochiral imines to chiral amines. While not directly applicable to the synthesis of the achiral target compound, these principles are fundamental in the broader context of amino alcohol synthesis.

Green Chemistry Approaches in Synthesis

The development of synthetic routes that minimize or eliminate the use of hazardous substances and reduce energy consumption is a primary goal of green chemistry. For the synthesis of this compound, several innovative methodologies are being explored that align with these principles. These approaches offer alternatives to traditional synthetic methods, which often rely on volatile organic solvents and harsh reaction conditions.

Solvent-Free or Solvent-Reduced Synthesis

One of the most effective green chemistry strategies is the reduction or elimination of organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free reactions can lead to higher efficiency, easier product separation, and a significantly reduced environmental footprint. mdpi.comrsc.org

A plausible and environmentally friendly route to this compound is the direct reductive amination of 3-hydroxybenzaldehyde with benzylamine under solvent-free conditions. This one-pot reaction would involve the formation of an intermediate imine, which is then reduced in situ. Research has shown that reductive amination of aldehydes can be effectively carried out without a solvent, often with the aid of a solid catalyst and a reducing agent. mdpi.comredalyc.org For instance, a mixture of an aldehyde and an amine can be stirred with a solid-supported catalyst and a reducing agent like sodium borohydride to yield the corresponding secondary amine. redalyc.org

A study on solvent-free reductive amination of various aldehydes and amines using thiamine (B1217682) hydrochloride as a green, recyclable catalyst demonstrated high yields and short reaction times. mdpi.com This method, which involves stirring the reactants with the catalyst and a reducing agent at a slightly elevated temperature, could be adapted for the synthesis of this compound. mdpi.com Another approach involves using pinacolborane (HBpin) as a reducing agent in a catalyst- and solvent-free reductive amination, which has been shown to be effective for a wide range of aldehydes and primary amines at room temperature. mdpi.com

Table 1: Potential Solvent-Free Synthesis of this compound

| Reactants | Catalyst/Reducing Agent | Conditions | Product | Reference Analogy |

| 3-Hydroxybenzaldehyde, Benzylamine | Thiamine Hydrochloride / Sodium Borohydride | 60 °C, Stirring | This compound | mdpi.com |

| 3-Hydroxybenzaldehyde, Benzylamine | Pinacolborane (HBpin) | Room Temperature | This compound | mdpi.com |

These solvent-free methods not only eliminate the need for hazardous solvents but also often simplify the work-up procedure, making them attractive for industrial applications.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, increased product yields, and often, enhanced selectivity. researchgate.netbeilstein-journals.org The ability of microwaves to directly and efficiently heat the reaction mixture leads to a rapid increase in temperature and can accelerate reaction rates by orders of magnitude.

The synthesis of this compound can be envisioned through a microwave-assisted reductive amination of 3-hydroxybenzaldehyde and benzylamine. Studies have demonstrated the successful application of microwave irradiation to the reductive amination of a variety of aldehydes and ketones. mdpi.comresearchgate.net For example, a protocol using a heterogeneous rhodium catalyst under microwave irradiation has been shown to be highly effective for the reductive amination of benzaldehyde, achieving a high yield of benzylamine in a short time. researchgate.net Similarly, microwave-assisted reductive amination has been successfully employed for the synthesis of various amine-containing compounds, highlighting its broad applicability. mdpi.commdpi.com

Another potential microwave-assisted route is the N-alkylation of 3-aminobenzyl alcohol with a benzyl halide. Microwave irradiation has been shown to significantly accelerate N-alkylation reactions, often leading to higher yields and cleaner products compared to conventional heating. nih.gov

Table 2: Potential Microwave-Assisted Synthesis of this compound

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference Analogy |

| Reductive Amination | 3-Hydroxybenzaldehyde, Benzylamine | Heterogeneous Rh catalyst, H₂, Microwave | This compound | researchgate.net |

| Reductive Amination | 3-Hydroxybenzaldehyde, Benzylamine | Dihydropyridine ester (hydrogen source), Microwave | This compound | google.com |

| N-Alkylation | 3-Aminobenzyl Alcohol, Benzyl Bromide | Base, Microwave | This compound | nih.gov |

The efficiency and speed of microwave-assisted protocols make them a compelling green alternative for the synthesis of this compound.

Photochemical or Electrochemical Synthetic Routes

Photochemical and electrochemical methods represent cutting-edge green synthesis techniques that utilize light or electricity, respectively, to drive chemical reactions. These methods often operate at ambient temperature and pressure, reducing the energy demands of the synthesis and offering unique reactivity and selectivity.

Electrochemical Synthesis: Organic electrosynthesis provides a powerful and environmentally friendly way to conduct redox reactions without the need for conventional oxidizing or reducing agents, which often generate stoichiometric amounts of waste. The synthesis of secondary amines, such as this compound, can potentially be achieved through the electrochemical reductive coupling of 3-hydroxybenzaldehyde and benzylamine. This process would involve the in-situ generation of a reactive species at the electrode surface, followed by reaction to form the desired product.

Research has shown that the electrochemical reduction of a mixture of an aldehyde and an amine can lead to the formation of secondary amines. rsc.org In some cases, the solvent itself, such as dimethyl sulfoxide (B87167) (DMSO), can act as a reductant in the electrochemical process. rsc.org The reaction is typically carried out in an undivided cell at a constant current, using a suitable electrolyte. rsc.org

Photochemical Synthesis: Photochemical reactions use light energy to promote molecules to an excited state, enabling unique chemical transformations that are often inaccessible through thermal methods. A potential photochemical route to this compound could involve the photochemically initiated reaction between 3-hydroxybenzaldehyde and benzylamine. While specific photochemical syntheses of this exact compound are not readily found in the literature, the principles of photochemical amine synthesis can be applied. For example, some photochemical reactions can generate radical species that could lead to the formation of the C-N bond necessary for the target molecule. mdpi.com

Table 3: Potential Photochemical and Electrochemical Synthetic Approaches

| Method | Proposed Reactants | Key Principle | Product | Reference Analogy |

| Electrochemical | 3-Hydroxybenzaldehyde, Benzylamine | Reductive coupling in an electrochemical cell | This compound | rsc.org |

| Photochemical | 3-Hydroxybenzaldehyde, Benzylamine | Light-induced reaction, possibly via radical intermediates | This compound | mdpi.com |

While these methods are currently more exploratory for this specific compound, they hold significant promise for the future of green chemical synthesis, offering pathways that are both efficient and inherently safer and more sustainable.

Chemical Reactivity and Transformation Studies of 3 Benzylamino Phenyl Methanol

Reactions at the Amine Functionality

The secondary amine group in (3-(Benzylamino)phenyl)methanol, featuring a nitrogen atom bonded to a benzyl (B1604629) group and a phenyl ring, is a versatile site for chemical modification. Its nucleophilicity and the presence of an N-H bond allow for acylation, sulfonylation, alkylation, and oxidation, as well as the formation of ureas and thioureas.

Acylation and Sulfonylation Reactions

Acylation Reactions

The secondary amine of this compound can be readily acylated by reacting with acyl halides or acid anhydrides to form the corresponding amides. youtube.comsavemyexams.comsimply.science These reactions typically proceed via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. youtube.com

The general reaction with an acyl chloride, often performed in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, is a common method. simply.science

Reaction with Acyl Chlorides: this compound + R-COCl → (3-(N-benzylacetamido)phenyl)methanol + HCl

Similarly, acid anhydrides are effective acylating agents, yielding the N-acylated product and a carboxylic acid as a byproduct.

Reaction with Acid Anhydrides: this compound + (R-CO)₂O → (3-(N-benzylacetamido)phenyl)methanol + R-COOH

The reactivity of these acylating agents means that even less reactive amines can be successfully acylated. youtube.com

Sulfonylation Reactions

Sulfonylation of the amine functionality introduces a sulfonyl group, yielding a sulfonamide. This is typically achieved by reacting this compound with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base. The reaction, known as the Hinsberg test for amines, is a reliable method for forming stable sulfonamides.

For N-alkylanilines, such as the N-benzyl aniline (B41778) core of the target molecule, sulfonylation proceeds readily. Studies on the sulfonylation of N-ethyl benzyl aniline indicate that the reaction is efficient. njit.edu Visible-light-mediated methods have also been developed for the direct sulfonylation of aniline derivatives with sulfinate salts, offering a mild alternative. rsc.orgresearchgate.net

General Sulfonylation Reaction: this compound + R-SO₂Cl → N-benzyl-N-(3-(hydroxymethyl)phenyl)benzenesulfonamide + HCl

Table 1: Acylation and Sulfonylation Reactions of Amines This table is generated based on general reactions of secondary amines and may not represent specific experimental data for this compound.

| Reaction Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | Amide | Presence of a non-nucleophilic base (e.g., pyridine) |

| Acylation | Acid Anhydride (B1165640) ((R-CO)₂)O | Amide | Often requires heating |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | Presence of a base (e.g., pyridine, NaOH) |

Alkylation and Quaternization Reactions

Alkylation

The secondary amine in this compound can be alkylated by reaction with alkyl halides. This nucleophilic substitution reaction introduces a third alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine. researchgate.net However, a significant challenge in the alkylation of primary and secondary amines is polyalkylation, where the newly formed, often more nucleophilic, tertiary amine reacts further with the alkylating agent. youtube.com

To achieve mono-alkylation, specific strategies may be required, such as using a large excess of the amine or employing protecting groups. researchgate.net

N-Alkylation Reaction: this compound + R-X → (3-(N-benzyl-N-alkylamino)phenyl)methanol

Recent developments include photoredox catalysis for the deaminative alkylation of phosphines using benzylamines, highlighting advanced methods for forming C-N bonds. chemistryviews.org

Quaternization

Further alkylation of the tertiary amine product leads to the formation of a quaternary ammonium (B1175870) salt. This reaction, known as quaternization, proceeds until the nitrogen atom has four alkyl substituents and bears a positive charge. youtube.com Quaternization of N,N-dimethyl benzylamines with long-chain alkyl bromides is a well-established method for producing benzalkonium salts, which are a class of cationic surfactants. jcu.czresearchgate.net The reaction is typically carried out by refluxing the tertiary amine with an alkylating agent in a polar solvent. sciensage.info

Quaternization Reaction: (3-(N-benzyl-N-alkylamino)phenyl)methanol + R'-X → [N-benzyl-N-alkyl-N-R'-3-(hydroxymethyl)anilinium]⁺X⁻

The ease of cleavage for groups attached to the nitrogen in related reactions often follows the order: benzyl > allyl > t-butyl > methyl. researchgate.net

Oxidation Reactions of the Amine

The secondary amine of this compound can be oxidized to form imines or amides, depending on the reaction conditions and the oxidizing agent used. The oxidation of benzylamines to N-benzylidenebenzylamines (imines) can be achieved through self-coupling reactions catalyzed by various systems, including copper oxides (CuO-Al₂O₃) with O₂. researchgate.net Metal-free oxidative coupling of benzylamines to imines can also be accomplished using organocatalysts like salicylic (B10762653) acid derivatives under an oxygen atmosphere. acs.org

Oxidation to Imine (Self-Coupling): 2 x this compound + [O] → N-(3-(hydroxymethyl)benzylidene)-1-(3-(hydroxymethyl)phenyl)methanamine + H₂O

Further oxidation or different reaction pathways can lead to the formation of amides. Lewis acid-catalyzed oxidation of benzylamines using an oxidant like tert-butyl hydroperoxide (TBHP) can yield the corresponding benzamides. researchgate.net The oxidation of the benzyl group itself has also been reported, converting benzylamines to benzoyl derivatives. rsc.org Kinetic studies on the oxidation of substituted benzylamines by reagents like cetyltrimethylammonium permanganate (B83412) (CTAP) indicate that the reaction proceeds via a hydride-ion transfer from the amine to the oxidant in the rate-determining step, forming an aldimine. ias.ac.in

Formation of Amides, Ureas, and Thioureas

Amide Formation

Beyond acylation, amides can be formed through the direct coupling of this compound with carboxylic acids. This reaction typically requires an activating agent or catalyst to overcome the acid-base reaction between the amine and the carboxylic acid. royalsocietypublishing.org Reagents like B(OCH₂CF₃)₃ have been shown to be effective for the direct amidation of various acids and amines, including benzylamine (B48309). acs.org Hydrothermal conditions have also been explored for the direct synthesis of amides from amines and carboxylic acids without a catalyst. acs.org

Direct Amide Synthesis: this compound + R-COOH → (3-(N-benzylacetamido)phenyl)methanol + H₂O

Urea (B33335) Formation

The secondary amine can be converted into a substituted urea derivative through several synthetic routes. nih.gov A common method involves the reaction with an isocyanate.

Reaction with Isocyanate: this compound + R-N=C=O → N-benzyl-N'-(alkyl/aryl)-N-(3-(hydroxymethyl)phenyl)urea

Alternative, "phosgene-free" methods are widely used due to the toxicity of phosgene. These include reacting the amine with N,N'-carbonyldiimidazole (CDI) or using CO₂ as a C1 source. nih.gov The reaction of amines with CO₂ can proceed without a catalyst under specific temperature and pressure conditions. Ruthenium-catalyzed processes have also been developed for urea synthesis directly from amines and methanol (B129727). nih.gov

Thiourea (B124793) Formation

Analogous to urea synthesis, thioureas are formed by reacting the amine with an isothiocyanate. This reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate. nih.gov

Reaction with Isothiocyanate: this compound + R-N=C=S → N-benzyl-N'-(alkyl/aryl)-N-(3-(hydroxymethyl)phenyl)thiourea

Another established method is the reaction of the amine with thiophosgene (B130339) (CSCl₂) to generate an in-situ isothiocyanate, which can then react with another amine molecule. nih.gov The condensation of amines with carbon disulfide (CS₂) is another route to thiourea derivatives. arkat-usa.org

Table 2: Synthesis of Urea and Thiourea Derivatives from Amines This table is generated based on general reactions of secondary amines and may not represent specific experimental data for this compound.

| Product Type | Common Reagent | Key Intermediate/Step |

|---|---|---|

| Urea | Isocyanate (R-NCO) | Direct nucleophilic addition |

| Urea | Phosgene (COCl₂) / Equivalents (e.g., CDI) | Formation of an isocyanate or carbamoyl (B1232498) intermediate |

| Urea | Carbon Dioxide (CO₂) | Formation of a carbamate (B1207046) intermediate |

| Thiourea | Isothiocyanate (R-NCS) | Direct nucleophilic addition |

| Thiourea | Thiophosgene (CSCl₂) | In situ formation of isothiocyanate |

Reactions at the Benzylic Alcohol Functionality

The primary benzylic alcohol group (-CH₂OH) in this compound is susceptible to reactions typical of alcohols, most notably esterification and etherification. Its position on the benzene (B151609) ring influences its reactivity.

Esterification and Etherification Reactions

Esterification

The benzylic alcohol can undergo esterification by reacting with carboxylic acids or their more reactive derivatives, such as acyl chlorides and acid anhydrides. The most common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄). vedantu.com

Fischer Esterification: this compound + R-COOH ⇌ [3-(Benzylamino)phenyl]methyl acetate (B1210297) + H₂O

The reaction is reversible, and water is typically removed to drive the equilibrium towards the ester product. Alternatively, using highly reactive acyl chlorides or anhydrides in the presence of a base like pyridine results in an essentially irreversible and often faster reaction. vedantu.com Direct esterification via C(sp³)–H bond functionalization has also been reported using catalysts like tetrabutylammonium (B224687) iodide (TBAI). rsc.org

Etherification

Ethers can be synthesized from the benzylic alcohol group through several methods. The Williamson ether synthesis, while classic, is more suitable for preparing ethers from alkoxides and primary alkyl halides. For a benzylic alcohol, acid-catalyzed dehydration is a common route to symmetrical ethers.

Symmetrical Ether Formation (Dehydration): 2 x this compound + H⁺ → Bis(3-(benzylamino)phenyl)methyl ether + H₂O

For the synthesis of unsymmetrical ethers, more sophisticated methods are employed. Iron(III) chloride has been used as a catalyst for both symmetrical and unsymmetrical (cross-etherification) of benzyl alcohols. nih.govacs.org Other methods include using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) to chemoselectively convert benzyl alcohols into their methyl or ethyl ethers. organic-chemistry.org Zeolites have also been utilized as catalysts for the etherification of benzyl alcohols with other alcohols. google.com Alkoxyhydrosilanes can mediate the cross-etherification between a secondary benzyl alcohol and an aliphatic alcohol. rsc.org

Unsymmetrical Ether Formation (Cross-Etherification): this compound + R-OH + Catalyst → [3-(Benzylamino)phenyl]methyl alkyl ether + H₂O

Oxidation to Aldehydes or Carboxylic Acids

The primary alcohol functionality of this compound is susceptible to oxidation to yield either the corresponding aldehyde, 3-(benzylamino)benzaldehyde, or the carboxylic acid, 3-(benzylamino)benzoic acid. The final product is determined by the choice of oxidizing agent and the reaction conditions.

Detailed Research Findings:

The oxidation of benzylic alcohols is a well-established transformation in organic synthesis. For a controlled oxidation to the aldehyde, specific reagents are required to prevent over-oxidation to the carboxylic acid. A common and mild method is the Swern oxidation, which utilizes a mixture of oxalyl chloride or trifluoroacetic anhydride, dimethyl sulfoxide (DMSO), and a hindered base such as triethylamine (Et₃N). orgsyn.org This procedure is highly effective for converting primary alcohols to aldehydes at low temperatures, typically around -78 °C, thus preserving other sensitive functional groups like the benzylamine. orgsyn.org

Another approach involves catalyst-based systems. For instance, o-Iodoxybenzoic acid (IBX) is known to be highly effective for the oxidation of alcohols adjacent to benzylic functionalities, yielding conjugated aromatic carbonyl systems. organic-chemistry.org Similarly, systems employing 2,2,6,6-tetramethylpiperidinyloxyl (TEMPO) as a catalyst with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaClO) can selectively produce aldehydes. organic-chemistry.org

For the synthesis of the carboxylic acid, stronger oxidizing agents are employed. Potassium permanganate (KMnO₄) in an alkaline solution is a classic and potent reagent for converting primary alcohols and aldehydes to carboxylic acids. The reaction typically requires heating to ensure complete conversion. A more modern and environmentally benign approach involves the photo-oxidation of aromatic alcohols using air or molecular oxygen (O₂) as the oxidant. nih.gov Research has shown that this transformation proceeds through an initial oxidation to the aldehyde, which can then act as a photosensitizer to accelerate the subsequent oxidation to the carboxylic acid. nih.gov This light-dependent reaction highlights a green chemistry pathway to 3-(benzylamino)benzoic acid. nih.gov

| Product Name | Molecular Formula | Structure | Key Transformation |

| 3-(Benzylamino)benzaldehyde | C₁₄H₁₃NO |  | Partial Oxidation |

| 3-(Benzylamino)benzoic acid | C₁₄H₁₃NO₂ |  | Complete Oxidation |

Substitution Reactions of the Hydroxyl Group

The hydroxyl group of the benzylic alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be activated. This is typically achieved by protonation under acidic conditions or by converting it into a more effective leaving group, such as a tosylate or a halide.

Detailed Research Findings:

The conversion of the hydroxymethyl group to a chloromethyl group can be readily accomplished using reagents like thionyl chloride (SOCl₂). libretexts.org The reaction proceeds via a nucleophilic acyl substitution pathway where the alcohol is first transformed into an acyl chlorosulfite intermediate. This intermediate is highly reactive towards nucleophilic attack by a chloride ion, resulting in the formation of (3-(benzylamino)phenyl)methyl chloride along with sulfur dioxide and hydrogen chloride as byproducts. libretexts.org

The resulting benzylic halide is significantly more reactive towards nucleophilic substitution than its non-benzylic counterparts. This enhanced reactivity is due to the ability of the benzene ring to stabilize the developing positive charge in the transition state of both Sₙ1 and Sₙ2 reactions. In an Sₙ1 mechanism, the departure of the leaving group generates a resonance-stabilized benzylic carbocation, which can then be attacked by a wide range of nucleophiles. This stability makes benzylic halides valuable synthetic intermediates. For example, they readily react with amines, cyanides, or other nucleophiles to form new carbon-nitrogen or carbon-carbon bonds. doubtnut.comlibretexts.org

| Reactant | Reagent | Product Name | Molecular Formula |

| This compound | SOCl₂ | (3-(Benzylamino)phenyl)methyl chloride | C₁₄H₁₄ClN |

Dehydration and Elimination Reactions

The acid-catalyzed dehydration of this compound involves the elimination of a water molecule to form a carbon-carbon double bond. This reaction proceeds via protonation of the hydroxyl group, followed by the loss of water to form a stable benzylic carbocation intermediate. A subsequent deprotonation from the adjacent carbon atom yields an alkene.

Detailed Research Findings:

For primary alcohols such as this compound, dehydration reactions are generally less favorable and require more forcing conditions (i.e., strong acids and high temperatures) compared to secondary or tertiary alcohols. The stability of the potential alkene product is a key driving force. According to Hammond's Postulate, the transition state of the elimination step resembles the alkene product. stackexchange.com Therefore, the reaction will favor the formation of the most thermodynamically stable alkene. In this case, dehydration would lead to the formation of N-benzyl-3-vinylaniline, a styrene (B11656) derivative. The conjugation of the newly formed double bond with the aromatic ring provides significant stabilization.

However, the harsh conditions required for the dehydration of a primary alcohol can lead to competing side reactions, most notably polymerization of the highly reactive styrene product.

| Product Name | Molecular Formula | Structure | Key Transformation |

| N-Benzyl-3-vinylaniline | C₁₅H₁₅N |  | Dehydration |

Reactions Involving the Aromatic Ring

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The regiochemical outcome of such reactions on this compound is governed by the directing effects of the two existing substituents: the benzylamino group (-NHCH₂Ph) and the hydroxymethyl group (-CH₂OH).

Detailed Research Findings:

The benzylamino group is a powerful activating group and a strong ortho, para-director. The nitrogen atom's lone pair of electrons can be donated into the aromatic ring via resonance, increasing the ring's nucleophilicity and stabilizing the arenium ion intermediate when attack occurs at the ortho and para positions. Conversely, the hydroxymethyl group is a weakly deactivating group due to the inductive effect of the oxygen atom, but it also acts as an ortho, para-director.

Given the meta relationship of the two substituents, their directing effects must be considered in concert:

Position 2 (ortho to -NHCH₂Ph, ortho to -CH₂OH): Strongly activated by the amino group and directed by both. This is a highly probable site for substitution.

Position 4 (para to -NHCH₂Ph, ortho to -CH₂OH): Strongly activated and directed by the amino group, and also directed by the hydroxymethyl group. This is another highly probable site.

Position 6 (ortho to -NHCH₂Ph, meta to -CH₂OH): Strongly activated and directed by the amino group. This is a likely site of substitution, though potentially less favored than positions 2 and 4 due to steric hindrance from the adjacent benzylamino group.

Position 5 (meta to -NHCH₂Ph, para to -CH₂OH): Deactivated by the amino group's directing effect but directed by the hydroxymethyl group. Substitution here is less likely compared to the positions activated by the stronger benzylamino group.

Therefore, electrophilic reactions such as nitration (using HNO₃/H₂SO₄) or halogenation are expected to yield a mixture of products, with substitution occurring primarily at the 2- and 4-positions. clockss.org

| Reaction | Reagents | Major Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | (3-(Benzylamino)-2-nitrophenyl)methanol and (3-(Benzylamino)-4-nitrophenyl)methanol |

| Bromination | Br₂, FeBr₃ | (2-Bromo-3-(benzylamino)phenyl)methanol and (4-Bromo-3-(benzylamino)phenyl)methanol |

Nucleophilic Aromatic Substitution (if activated)

Nucleophilic Aromatic Substitution (SₙAr) typically requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a leaving group on the aromatic ring. These EWGs are necessary to stabilize the negatively charged Meisenheimer complex intermediate that forms during the reaction.

Detailed Research Findings:

The aromatic ring of this compound is not activated for traditional SₙAr reactions. Both the benzylamino group (activating) and the hydroxymethyl group (weakly deactivating) are not strong EWGs. Therefore, direct displacement of a leaving group (if one were present on the ring) via the addition-elimination mechanism is highly unlikely.

An alternative, albeit much less common and more extreme, pathway for nucleophilic substitution is the elimination-addition mechanism, which proceeds through a highly reactive "benzyne" intermediate. masterorganicchemistry.com This mechanism does not require EWG activation but instead involves the use of an exceptionally strong base, such as sodium amide (NaNH₂), to deprotonate the ring adjacent to a leaving group. For this compound, this pathway is not considered a practical or common transformation due to the lack of a suitable leaving group on the ring and the harsh conditions required. masterorganicchemistry.com

Hydrogenation of the Aromatic Ring

The hydrogenation of this compound involves the reduction of one or both of its aromatic rings to the corresponding cyclohexane (B81311) rings. This transformation requires a catalyst and typically high pressures of hydrogen gas.

Detailed Research Findings:

The aromaticity of benzene rings confers significant stability, meaning their hydrogenation requires more forcing conditions than those used for simple alkenes. youtube.com Typical catalysts for this process include metals like rhodium (Rh), ruthenium (Ru), and platinum (Pt), often supported on materials like silica (B1680970) (SiO₂) or carbon. gla.ac.uk Reactions are generally conducted at elevated temperatures and pressures (e.g., 60-100 atm H₂, 100-150 °C). youtube.comthieme-connect.de

For this compound, three potential outcomes of complete hydrogenation exist:

Selective hydrogenation of the substituted phenyl ring to yield [3-(benzylamino)cyclohexyl]methanol .

Selective hydrogenation of the benzyl group's phenyl ring to yield [3-(cyclohexylmethylamino)phenyl]methanol .

Complete hydrogenation of both rings to yield [(3-(hydroxymethyl)cyclohexyl)methyl]cyclohexanamine .

Achieving selectivity can be challenging. The reaction often proceeds in a stepwise manner, with the formation of cyclohexene (B86901) derivatives as intermediates. gla.ac.uk Furthermore, competing reactions such as hydrogenolysis (cleavage of C-O or C-N bonds) can occur under these conditions, potentially leading to the formation of cyclohexane or other byproducts. gla.ac.uk The choice of catalyst and reaction conditions is crucial for directing the reaction towards the desired saturated product. Ruthenium-based catalysts, for example, have shown high activity for benzene hydrogenation under biphasic conditions. thieme-connect.de

Multi-Functional Group Reactivity and Chemoselectivity

The presence of both an amine and an alcohol in this compound necessitates careful control of reaction conditions to achieve chemoselectivity. The secondary amine is nucleophilic and can also act as a base, while the primary alcohol can be oxidized or act as a nucleophile. The benzyl group on the amine also introduces the possibility of debenzylation under certain reductive conditions.

Selective Functionalization Strategies

Selective functionalization of one group in the presence of the other is a key challenge. The choice of reagents and reaction conditions determines the outcome.

Selective N-Functionalization: The secondary amine can be selectively acylated, alkylated, or arylated. For instance, acylation can be achieved using acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base to neutralize the acid byproduct. The hydroxyl group generally remains untouched under these conditions, especially at lower temperatures.

Selective O-Functionalization: The primary alcohol can be selectively etherified or esterified. Williamson ether synthesis, for example, would involve deprotonation of the alcohol with a strong base like sodium hydride, followed by reaction with an alkyl halide. To avoid competing N-alkylation, protection of the amine may be necessary. A chemoselective method for the etherification of benzyl alcohols in the presence of other hydroxyl groups has been reported using 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide, a strategy that could potentially be applied to this compound. rsc.org

Oxidation of the Alcohol: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. Reagents like pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) are known to oxidize primary alcohols to aldehydes with minimal effect on the amino group. Stronger oxidizing agents like potassium permanganate would likely lead to the carboxylic acid and could potentially also affect the benzylamine moiety.

A summary of potential selective functionalization reactions is presented below:

| Target Functional Group | Reaction Type | Reagent Examples | Potential Product |

| Secondary Amine | Acylation | Acetyl chloride, Triethylamine | N-Benzyl-N-(3-(hydroxymethyl)phenyl)acetamide |

| Secondary Amine | Alkylation | Methyl iodide, K2CO3 | (3-((Benzyl(methyl)amino)phenyl))methanol |

| Primary Alcohol | Etherification | Sodium hydride, Benzyl bromide | (3-((Benzylamino)phenyl)methoxy)benzene |

| Primary Alcohol | Oxidation (Aldehyde) | Pyridinium chlorochromate (PCC) | 3-(Benzylamino)benzaldehyde |

| Primary Alcohol | Oxidation (Acid) | Potassium permanganate (KMnO4) | 3-(Benzylamino)benzoic acid |

Protection and Deprotection Group Chemistry

To achieve more complex synthetic targets, the protection of one functional group while the other is being transformed is a common strategy. nih.gov

Amine Protection: The secondary amine can be protected with a variety of groups. The tert-butoxycarbonyl (Boc) group is a popular choice, introduced using di-tert-butyl dicarbonate. The Boc group is stable to a wide range of conditions but can be easily removed with acid. Another option is the carbobenzyloxy (Cbz) group, which is stable to acidic and basic conditions but can be removed by catalytic hydrogenation, a condition that might also cleave the N-benzyl group.

Alcohol Protection: The primary alcohol can be protected as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether, by reacting the alcohol with TBDMS-Cl and a base like imidazole. chemicalbook.com Silyl ethers are generally stable to a variety of non-acidic conditions and can be removed with a fluoride (B91410) source like tetrabutylammonium fluoride (TBAF). researchgate.net Benzyl ethers are also common protecting groups for alcohols, though this would be less practical for this compound due to the existing N-benzyl group.

The choice of protecting groups is critical and an orthogonal strategy, where one protecting group can be removed without affecting the other, is often desirable. nih.gov For example, protecting the amine as a Boc group and the alcohol as a silyl ether would allow for selective deprotection of either group.

| Functional Group | Protecting Group | Reagent for Protection | Reagent for Deprotection |

| Secondary Amine | tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate | Trifluoroacetic acid (TFA) or HCl |

| Primary Alcohol | tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | Tetrabutylammonium fluoride (TBAF) |

| Primary Alcohol | Benzyl ether | Benzyl bromide, NaH | H2, Pd/C |

Cascade and Tandem Reactions Involving Multiple Sites

The dual functionality of this compound makes it a potential substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single pot. While specific examples involving this exact molecule are not prevalent in the literature, its structure is analogous to precursors used in the synthesis of nitrogen-containing heterocycles.

For instance, a plausible cascade reaction could involve the intramolecular cyclization of a derivative of this compound. If the alcohol is converted to a leaving group, such as a tosylate or a halide, the nitrogen atom could act as an intramolecular nucleophile to form a four, five, or six-membered ring, depending on the reaction conditions and the conformation of the molecule.

A particularly relevant area is the synthesis of isoindolinones, which has been achieved through cascade reactions of 2-formylbenzonitriles with anilines. nih.govresearchgate.net A hypothetical tandem reaction involving a derivative of this compound could be envisioned. For example, if the phenyl ring were functionalized with an ortho-formylbenzonitrile moiety, an intramolecular cascade could be initiated.

Another potential cascade could be initiated by an intermolecular reaction. For example, a reaction with an α,β-unsaturated ketone could lead to a Michael addition by the amine, followed by an intramolecular aldol-type reaction involving the hydroxyl group or a derivative thereof. Such tandem reactions have been utilized for the green synthesis of isoindolinones from 2-cyanobenzaldehydes and α,β-unsaturated ketones/esters. rsc.org

While these examples are speculative for this compound itself, they are based on well-established reactivity patterns for similar bifunctional molecules and highlight the potential of this compound in the construction of complex molecular architectures through cascade and tandem processes. nih.gov

Spectroscopic Characterization and Structural Elucidation of 3 Benzylamino Phenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone of organic chemistry for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of (3-(Benzylamino)phenyl)methanol is anticipated to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment, with deshielding effects causing a shift to higher ppm values and shielding effects resulting in a shift to lower ppm values.

Based on the analysis of structurally similar compounds, the predicted ¹H NMR spectral data for this compound in a suitable deuterated solvent (e.g., CDCl₃) are summarized in the table below. The aromatic protons of the two phenyl rings are expected to appear in the range of δ 6.5-7.5 ppm. The benzylic protons of the CH₂-N group and the CH₂-O group would likely resonate as singlets, assuming no significant coupling, in the regions of δ 4.3 ppm and δ 4.6 ppm, respectively. The hydroxyl (-OH) and amine (-NH) protons are expected to show broad singlets, and their chemical shifts can be highly variable depending on concentration, temperature, and solvent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H (benzyl group) | 7.25-7.40 | Multiplet | 5H |

| Ar-H (phenylmethanol moiety) | 6.60-7.20 | Multiplet | 4H |

| CH₂ (benzyl) | ~4.3 | Singlet | 2H |

| CH₂ (methanol) | ~4.6 | Singlet | 2H |

| NH | Variable (broad) | Singlet | 1H |

Note: The predicted chemical shifts are estimations based on analogous compounds and may vary from experimental values.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) compared to ¹H NMR, which often allows for the resolution of all carbon signals.

The predicted ¹³C NMR chemical shifts for this compound are presented in the table below. The aromatic carbons are expected to resonate in the region of δ 110-150 ppm. The benzylic carbons of the CH₂-N and CH₂-O groups would likely appear around δ 48 ppm and δ 65 ppm, respectively.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C (quaternary, C-NH) | ~148 |

| C (quaternary, C-CH₂OH) | ~142 |

| C (quaternary, C-ipso, benzyl) | ~139 |

| CH (aromatic) | 110-130 |

| CH₂ (benzyl) | ~48 |

Note: The predicted chemical shifts are estimations based on analogous compounds and may vary from experimental values.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons in the aromatic rings, helping to delineate the substitution pattern. For instance, correlations would be expected between H-4, H-5, and H-6 of the phenylmethanol ring. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of the benzylic CH₂ group next to the nitrogen would show a cross-peak with its corresponding carbon signal. columbia.edu

No specific dynamic NMR studies for this compound have been reported in the reviewed literature. However, this technique could potentially be applied to investigate dynamic processes such as restricted rotation around the C-N bond or the C-C bonds of the benzyl (B1604629) group. At lower temperatures, it might be possible to observe the decoalescence of signals for protons or carbons that become non-equivalent due to slower rotation, which would provide information on the energy barriers of these conformational changes.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. The molecular formula of this compound is C₁₄H₁₅NO. The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).

The expected monoisotopic mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be compared to the experimentally measured value. A close match between the theoretical and experimental exact masses (typically within a few parts per million) provides strong evidence for the proposed elemental composition.

Table 3: Theoretical Exact Mass for this compound

| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M] | C₁₄H₁₅NO | 213.1154 |

The PubChem database lists the exact mass for the isomeric compound (2-(Benzylamino)phenyl)methanol as 213.115364102 Da, which aligns with the calculated theoretical mass for C₁₄H₁₅NO. nih.gov

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight and structural features of a compound through the analysis of its fragmentation pattern upon ionization. In the case of this compound, electron ionization mass spectrometry (EI-MS) would lead to the formation of a molecular ion ([M]⁺) and various fragment ions.

The fragmentation of this compound is expected to follow pathways characteristic of both alcohols and amines. libretexts.orglibretexts.org A primary fragmentation event for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org For this compound, this would involve the loss of the hydroxymethyl group (-CH₂OH), resulting in a significant fragment. Another common fragmentation for alcohols is the loss of a water molecule (H₂O). libretexts.org

For the amine portion of the molecule, alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom, is a dominant fragmentation pathway for aliphatic amines. libretexts.orglibretexts.org This could lead to the formation of a stable benzylic cation or a substituted tropylium (B1234903) ion. The presence of a nitrogen atom also brings into play the "nitrogen rule," which states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight. libretexts.org

A plausible fragmentation pathway would involve the cleavage of the benzylic C-N bond, which could lead to a fragment with a mass-to-charge ratio (m/z) of 91, corresponding to the tropylium ion (C₇H₇⁺). libretexts.orgyoutube.com Another likely fragmentation is the loss of a hydrogen atom from the molecular ion. The analysis of the relative abundances of these and other fragment ions provides a virtual fingerprint of the molecule, confirming the connectivity of its constituent atoms.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |

| [M]⁺ | [C₁₄H₁₅NO]⁺ | 213 |

| [M-H]⁺ | [C₁₄H₁₄NO]⁺ | 212 |

| [M-H₂O]⁺ | [C₁₄H₁₃N]⁺ | 195 |

| [M-CH₂OH]⁺ | [C₁₃H₁₂N]⁺ | 182 |

| [C₇H₇]⁺ | Tropylium ion | 91 |

This table is predictive and based on general fragmentation patterns. Actual results may vary based on instrumental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas chromatography-mass spectrometry (GC-MS) is an essential technique for separating and identifying volatile and semi-volatile compounds in a mixture, as well as for assessing the purity of a substance. In the analysis of this compound, a sample is first vaporized and introduced into a gas chromatograph. The components of the sample are then separated based on their boiling points and interactions with the stationary phase of the GC column. nih.gov

As each component elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum for that component. nih.gov For this compound, the retention time in the GC provides a characteristic value that can be compared to a standard. The mass spectrum obtained at this retention time should match the known fragmentation pattern of the pure compound, thereby confirming its identity. nih.gov

The purity of the sample can be determined by examining the gas chromatogram. A single, sharp peak indicates a high degree of purity. The presence of additional peaks suggests the presence of impurities, which can then be identified by their respective mass spectra. This method is highly sensitive and can detect even trace amounts of contaminants. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of molecules. Different functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an invaluable tool for identifying the functional groups present in a molecule. wpmucdn.com

The IR spectrum of this compound will exhibit distinct absorption bands corresponding to its secondary amine (N-H) and hydroxyl (O-H) functional groups.

N-H Stretch: Secondary amines typically show a single, weak to medium absorption band in the region of 3350-3310 cm⁻¹ due to N-H stretching vibrations. orgchemboulder.com The intensity of this band is generally weaker than that of an O-H stretch. libretexts.org

O-H Stretch: The O-H stretching vibration of the alcohol group will appear as a broad, strong band in the region of 3400-3200 cm⁻¹. docbrown.info The broadening of this peak is a result of intermolecular hydrogen bonding. docbrown.info

C-N Stretch: The C-N stretching vibration for an aromatic amine is expected to be a strong band in the 1335-1250 cm⁻¹ region. orgchemboulder.com

N-H Bend: A broad band of medium intensity due to N-H wagging is also characteristic of primary and secondary amines and is found in the 910-665 cm⁻¹ range. orgchemboulder.com

The presence of two aromatic rings in this compound will give rise to several characteristic absorptions in the IR spectrum.

Aromatic C-H Stretch: A weak to medium intensity band is expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the stretching of the C-H bonds on the aromatic rings. thieme-connect.delibretexts.org

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings typically produce a series of sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region. libretexts.org Two or three bands are commonly observed. thieme-connect.de

Out-of-Plane C-H Bending: Strong absorption bands in the 900-680 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands is diagnostic of the substitution pattern on the benzene (B151609) rings. thieme-connect.de For a meta-disubstituted ring as in the phenylmethanol portion, characteristic bands would be expected.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (O-H) | Stretch, H-bonded | 3400-3200 | Strong, Broad |

| Amine (N-H) | Stretch | 3350-3310 | Weak to Medium |

| Aromatic C-H | Stretch | 3100-3000 | Weak to Medium |

| Aromatic C=C | Stretch | 1600-1450 | Medium, Sharp |

| Aromatic C-N | Stretch | 1335-1250 | Strong |

| Aromatic C-H | Out-of-plane Bend | 900-680 | Strong |

This table provides typical ranges for IR absorptions. Actual peak positions can be influenced by the molecular environment.

X-ray Crystallography for Solid-State Structure Determination

The primary challenge in X-ray crystallography is obtaining a single, high-quality crystal suitable for diffraction. Several methods can be employed to grow crystals of this compound. msu.edu

Slow Evaporation: This is a common and straightforward technique where the compound is dissolved in a suitable solvent to create a saturated or near-saturated solution. The solvent is then allowed to evaporate slowly and undisturbed, leading to a gradual increase in concentration and, eventually, crystallization. ufl.eduufl.edu The choice of solvent is critical; solvents like methanol (B129727), ethanol, or acetone (B3395972) could be suitable. nih.gov

Vapor Diffusion: This method is particularly effective for small quantities of material. A solution of the compound in a relatively non-volatile solvent is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a more volatile solvent in which the compound is insoluble (an anti-solvent). The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization. msu.eduufl.edu Common solvent/anti-solvent pairs include methanol/diethyl ether or toluene (B28343)/pentane. ufl.edu

Slow Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound decreases, leading to the formation of crystals. ufl.edu

The choice of method and solvent system often requires experimentation to find the optimal conditions for growing crystals of sufficient size and quality for X-ray diffraction analysis. msu.edu

Unit Cell Parameters and Space Group Determination

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline compound. This technique provides precise measurements of the unit cell, which is the smallest repeating unit of a crystal lattice. The analysis yields the unit cell parameters (the lengths of the cell edges: a, b, c, and the angles between them: α, β, γ), the crystal system, and the space group, which describes the symmetry elements present in the crystal.

Although a specific crystal structure determination for this compound has not been reported, analysis of analogous aromatic alcohols, such as [3,5-Bis(benzyloxy)phenyl]methanol, provides a reference for the type of data obtained. nih.gov For a triclinic crystal system, as seen in this related compound, all angles and lengths would be unique. nih.gov The determination of these parameters is crucial for understanding the packing of molecules in the solid state.

Table 1: Hypothetical Unit Cell Parameters for a Crystalline Sample (Note: This table is illustrative, as specific experimental data for this compound is not available in the cited literature.)

| Parameter | Expected Value | Description |

|---|---|---|

| Crystal System | Monoclinic or Triclinic | Describes the symmetry of the crystal lattice. |

| Space Group | e.g., P2₁/c or P-1 | Defines the symmetry operations within the unit cell. nih.gov |

| a (Å) | Varies | Length of the 'a' axis of the unit cell. nih.gov |

| b (Å) | Varies | Length of the 'b' axis of the unit cell. nih.gov |

| c (Å) | Varies | Length of the 'c' axis of the unit cell. nih.gov |

| α (°) | Varies | Angle between the 'b' and 'c' axes. nih.gov |

| β (°) | Varies | Angle between the 'a' and 'c' axes. nih.gov |

| γ (°) | Varies | Angle between the 'a' and 'b' axes. nih.gov |

Conformational Analysis and Intermolecular Interactions

The conformation of this compound is dictated by the rotational freedom around its single bonds, particularly the C-N, N-CH₂, and C-CH₂OH bonds. The three-dimensional arrangement is stabilized by a network of intermolecular interactions within the crystal lattice.

Based on its functional groups—a secondary amine (N-H), a hydroxyl group (O-H), and two phenyl rings—the following interactions are expected to be significant in its solid-state structure:

Hydrogen Bonding: The hydroxyl and amine groups are strong hydrogen bond donors, while the oxygen and nitrogen atoms are also acceptors. It is highly probable that strong O-H···N or N-H···O hydrogen bonds form, linking molecules into chains or more complex networks. This is a primary force dictating the molecular packing. researchgate.netdcu.ie

π-π Stacking: The presence of two phenyl rings allows for π-π stacking interactions, where the electron-rich aromatic rings arrange in a face-to-face or offset manner. These interactions contribute significantly to the crystal's stability. rsc.org

C-H···π Interactions: Hydrogen atoms attached to the phenyl rings can interact with the electron cloud of an adjacent aromatic ring, further stabilizing the structure. researchgate.net

Computational methods, such as Density Functional Theory (DFT), combined with Hirshfeld surface analysis, are often used to visualize and quantify these weak interactions, providing insight into the forces that govern the molecular conformation and crystal packing. nih.govrsc.org The final conformation is a balance between these stabilizing intermolecular forces and the minimization of intramolecular steric hindrance. researchgate.net

Chromatographic and Purity Analysis

Chromatographic techniques are essential for monitoring the synthesis of this compound, purifying the crude product, and assessing its final purity.

Analytical Thin Layer Chromatography (TLC) Monitoring

Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a chemical reaction. rsc.org In the synthesis of this compound, TLC on silica (B1680970) gel plates would be used to track the consumption of starting materials and the formation of the product. orgsyn.org

A typical procedure involves spotting the reaction mixture onto a silica gel plate and developing it with an appropriate solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). ed.ac.uk The polarity of the eluent is adjusted to achieve good separation. Given the polar nature of the product due to the hydroxyl and amino groups, a solvent system with a moderate polarity, such as 7:3 hexanes/ethyl acetate, would likely provide an optimal retention factor (Rf) of approximately 0.3-0.5. ed.ac.uk The spots on the TLC plate are typically visualized under UV light (254 nm), where the aromatic rings will absorb light and appear as dark spots. orgsyn.org

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard for quantitatively assessing the purity of a final compound. nih.gov For a molecule like this compound, a reverse-phase HPLC method is most suitable.

In this setup, the compound is passed through a column packed with a non-polar stationary phase (e.g., C18-silica) and eluted with a polar mobile phase, typically a mixture of methanol or acetonitrile (B52724) and water. nih.gov The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. A purity of >98% is often required for chemical standards. sigmaaldrich.com

Table 2: Typical HPLC Parameters for Purity Assessment

| Parameter | Value/Type | Purpose |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for separating compounds based on hydrophobicity. nih.gov |

| Mobile Phase | Isocratic or gradient mixture of Methanol/Water or Acetonitrile/Water | Eluent used to carry the sample through the column. nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation. nih.gov |

| Detection | UV-Vis Detector (e.g., at 254 nm) | Detects the aromatic compound as it elutes from the column. |

| Injection Volume | 10 - 20 µL | The amount of sample introduced for analysis. |

Flash Chromatography for Purification

Flash chromatography is the primary technique for purifying the crude product on a preparative scale. orgsyn.org The process involves forcing a solvent through a glass column packed with a stationary phase, typically silica gel, under moderate pressure. biotage.com

For the purification of this compound, a gradient elution is often employed. The process starts with a low-polarity eluent (e.g., 95:5 hexanes/ethyl acetate) to wash off non-polar impurities, and the polarity is gradually increased (e.g., to 1:1 hexanes/ethyl acetate) to elute the more polar product from the column. orgsyn.org Because the target compound contains a basic amine group, which can interact strongly with the acidic silica gel leading to poor separation (peak tailing), a small amount of a modifier like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) may be added to the eluent system to improve the peak shape and recovery. biotage.com Alternatively, amine-functionalized silica can be used as the stationary phase. biotage.com Fractions are collected and analyzed by TLC to identify those containing the pure product. orgsyn.org

Computational and Theoretical Studies of 3 Benzylamino Phenyl Methanol